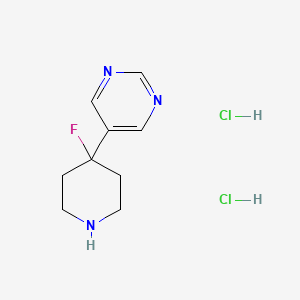
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride
Übersicht
Beschreibung
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride (5-FPPD) is a synthetic piperidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It is a small molecule that can be easily synthesized in the laboratory and is known to have a wide range of biological activities. 5-FPPD has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has a wide range of potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been used as a drug transporter, and as an inhibitor of drug-resistant bacteria. It has also been studied for its potential use as a selective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Wirkmechanismus
The exact mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes involved in the metabolism of drugs, and thereby inhibiting their activity. It has also been suggested that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride may interact with other proteins, such as G-proteins, to modulate their activity.
Biochemische Und Physiologische Effekte
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has a wide range of biological activities. In addition, it is relatively inexpensive and can be isolated by precipitation or extraction. However, it is important to note that 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride is a potent inhibitor of enzymes involved in the metabolism of drugs, and therefore it should be used with caution in experiments involving drug metabolism.
Zukünftige Richtungen
There are a number of potential future directions for the research of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride. These include further investigation into the mechanism of action of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, as well as further studies into its potential applications in the fields of medicinal chemistry, pharmaceuticals, and biochemistry. Other potential future directions include the development of new synthesis methods for 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride, and the exploration of its potential use as a drug transporter or inhibitor of drug-resistant bacteria. In addition, further research into the biochemical and physiological effects of 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride could lead to the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAKJZOUGZSAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



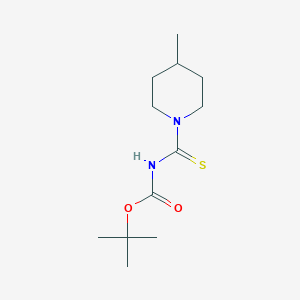
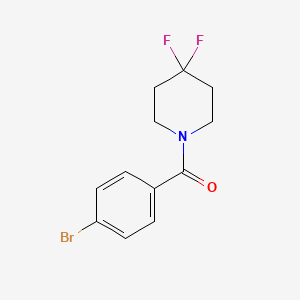
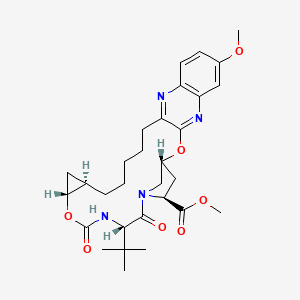
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
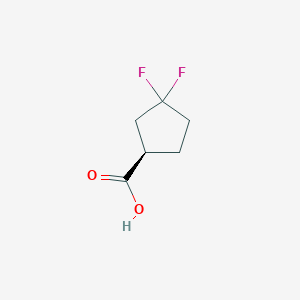
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
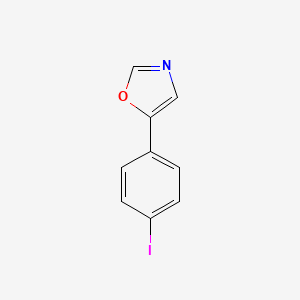
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
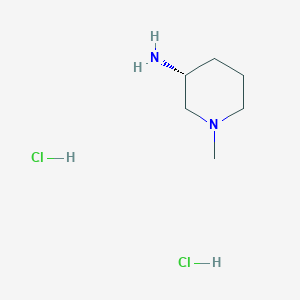
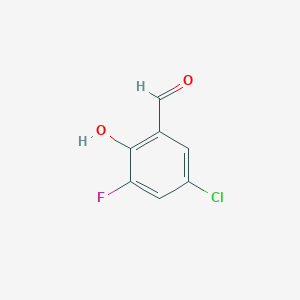
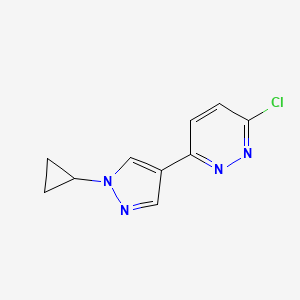
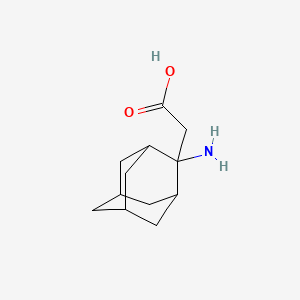
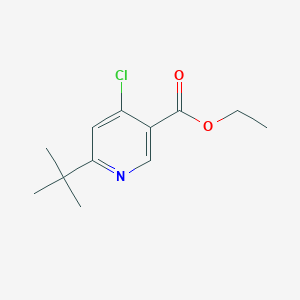
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)